molecular formula C22H20N2O6 B5208494 butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate

butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate

Cat. No. B5208494
M. Wt: 408.4 g/mol
InChI Key: IATQVNWMRRHXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate, also known as BNPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BNPPB is a potent and selective blocker of the TRPA1 ion channel, which is involved in various physiological processes, including pain sensation, inflammation, and airway hypersensitivity.

Scientific Research Applications

Butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has been extensively used in scientific research to study the role of TRPA1 in various physiological and pathological processes. TRPA1 is a non-selective cation channel that is activated by a wide range of stimuli, including reactive oxygen species, electrophilic compounds, and noxious chemicals. TRPA1 is expressed in various tissues, including sensory neurons, epithelial cells, and immune cells, and is involved in pain sensation, inflammation, and airway hypersensitivity.

Mechanism of Action

Butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate acts as a potent and selective blocker of TRPA1 by binding to a specific site on the channel protein. butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate blocks TRPA1 activation by electrophilic compounds, such as allyl isothiocyanate (AITC) and acrolein, but does not affect other TRP channels, such as TRPV1 and TRPV4. butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has been shown to inhibit TRPA1-mediated nociception, inflammation, and airway hypersensitivity in animal models, suggesting that TRPA1 blockade may have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has been shown to inhibit TRPA1-mediated calcium influx in sensory neurons, epithelial cells, and immune cells. butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has also been shown to reduce airway hypersensitivity and inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD). butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal models.

Advantages and Limitations for Lab Experiments

Butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate is a potent and selective TRPA1 blocker that can be used in various in vitro and in vivo experiments to study the role of TRPA1 in physiological and pathological processes. butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has been shown to be effective in blocking TRPA1-mediated nociception, inflammation, and airway hypersensitivity in animal models. However, butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has some limitations, including its low solubility in aqueous solutions and its potential off-target effects on other ion channels or enzymes.

Future Directions

There are several future directions for research on butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate and TRPA1. First, more studies are needed to elucidate the molecular mechanism of TRPA1 activation and inhibition by electrophilic compounds and other stimuli. Second, more studies are needed to investigate the role of TRPA1 in various diseases, such as chronic pain, inflammation, and respiratory diseases. Third, more studies are needed to develop more potent and selective TRPA1 blockers with improved pharmacokinetic properties and reduced off-target effects. Fourth, more studies are needed to explore the therapeutic potential of TRPA1 blockade in various diseases, including pain, inflammation, and respiratory diseases.

Synthesis Methods

The synthesis of butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate involves several steps, including the condensation of 3-nitrobenzoyl chloride with furfurylamine, followed by the reaction of the resulting intermediate with 4-hydroxybenzoic acid. The final product is obtained by esterification of the carboxylic acid group with butyl alcohol. The synthesis of butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has been optimized to achieve high yields and purity, and the compound can be obtained in gram-scale quantities.

properties

IUPAC Name

butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-2-3-13-29-22(26)15-7-9-17(10-8-15)23-21(25)20-12-11-19(30-20)16-5-4-6-18(14-16)24(27)28/h4-12,14H,2-3,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATQVNWMRRHXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate

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